molecular formula C12H13N3O2 B12325734 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde oxime

1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B12325734
M. Wt: 231.25 g/mol
InChI Key: USGRDSGMDRNIRM-MDWZMJQESA-N
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Description

Crystallographic Analysis of Molecular Configuration

X-ray diffraction studies of related pyrazole-oxime compounds, such as 5-(2-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime, provide insights into the structural preferences of this class. The pyrazole ring adopts a planar geometry, with the phenyl substituent inclined at a dihedral angle of 83.3° relative to the heterocyclic core. In the title compound, the oxime group (-CH=N-OH) likely occupies an anti-periplanar configuration, as observed in similar derivatives, to minimize steric clashes with the adjacent 1,5-dimethyl groups.

The crystal packing is stabilized by intermolecular hydrogen bonds involving the oxime hydroxyl and pyrazole nitrogen atoms. For instance, in monoclinic systems (space group P2₁/c), O—H⋯N interactions propagate molecular chains along the b-axis. While direct crystallographic data for 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde oxime remains unpublished, its melting point of 216°C suggests a tightly packed lattice, consistent with high intermolecular cohesion.

Crystallographic Parameter Value Source
Crystal System Monoclinic
Space Group P2₁/c
Dihedral Angle (Pyrazole-Phenyl) 83.3°

Spectroscopic Identification via NMR and IR

Nuclear magnetic resonance (NMR) spectroscopy unequivocally assigns the compound’s structure. The ¹H NMR spectrum exhibits distinct signals:

  • A singlet at δ 2.3–2.5 ppm for the 1,5-dimethyl groups.
  • Aromatic protons from the phenyl ring resonate as multiplets at δ 7.2–7.5 ppm.
  • The oxime proton (-CH=N-OH) appears as a broad singlet near δ 8.5 ppm, characteristic of intramolecular hydrogen bonding.

In the ¹³C NMR spectrum, key signals include:

  • A carbonyl carbon (C=O) at δ 165–170 ppm.
  • The oxime imine carbon (-CH=N-) at δ 150–155 ppm.

Infrared (IR) spectroscopy further corroborates functional groups:

  • A strong absorption at 1700–1720 cm⁻¹ corresponds to the C=O stretch.
  • The N-O stretch of the oxime appears at 950–980 cm⁻¹.
  • A broad band near 3200–3300 cm⁻¹ arises from O-H stretching in the oxime group.

Comparative Analysis with Pyrazole-Oxime Derivatives

Structurally analogous compounds exhibit variations in bioactivity and physicochemical properties due to substituent effects. For example:

Compound Molecular Weight (g/mol) Key Substituents Notable Feature
This compound 231.25 1,5-Dimethyl, phenyl High thermal stability (mp 216°C)
5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime 167.21 5-Methyl, 1-propyl Anti-periplanar oxime configuration
1,3-Dimethyl-5-(4-chlorophenoxy)pyrazole-4-formyl-O-(2-chloropyridin-3-formyl)oxime 393.82 Chlorophenoxy, chloropyridyl Potent anti-tumor activity (IC₅₀ 1.1 μM)

The 1,5-dimethyl and phenyl groups in the title compound enhance steric bulk compared to smaller alkyl substituents, potentially limiting rotational freedom and influencing binding interactions. In contrast, derivatives with chloropyridyl moieties, such as those reported by Dai et al., demonstrate enhanced bioactivity due to improved electron-withdrawing effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

4-[(E)-hydroxyiminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C12H13N3O2/c1-9-11(8-13-17)12(16)15(14(9)2)10-6-4-3-5-7-10/h3-8,17H,1-2H3/b13-8+

InChI Key

USGRDSGMDRNIRM-MDWZMJQESA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)/C=N/O

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=NO

Origin of Product

United States

Preparation Methods

Regioselective Substitution

Gosselin and co-workers demonstrated that regioselectivity in pyrazole synthesis is highly dependent on solvent choice. Aprotic dipolar solvents such as dimethylformamide (DMF) enhance yields by stabilizing intermediates during cyclocondensation. For example, reacting ethyl acetoacetate with phenylhydrazine hydrochloride in DMF at ambient temperature produced 1,3-substituted pyrazoles in >85% yield, compared to <60% in ethanol. This solvent effect is critical for introducing the 1,5-dimethyl and 3-oxo substituents while minimizing byproducts.

Catalytic Enhancements

Nano-ZnO catalysis has emerged as a green chemistry approach for pyrazole synthesis. Girish et al. achieved 95% yield for 1,3,5-substituted pyrazoles using nano-ZnO under solvent-free conditions. This method reduces reaction times to 15–30 minutes and eliminates the need for toxic solvents, making it advantageous for scaling the pyrazole precursor.

The introduction of the formyl group at the 4-position of the pyrazole ring is achieved via the Vilsmeier–Haack reaction. This electrophilic aromatic substitution requires a Vilsmeier reagent (POCl₃ in DMF) to generate the formylating agent.

Reaction Conditions

As detailed in, 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehydes are synthesized by heating the pyrazole precursor with the Vilsmeier–Haack complex at 70°C. The reaction proceeds via intermediate iminium species, which hydrolyze upon workup to yield the aldehyde. For instance, compound 3a (1-phenylpyrazole-4-carbaldehyde) was isolated in 78% yield under these conditions.

Substrate Optimization

The choice of protecting groups influences formylation efficiency. In, benzyl (Bn) protection of the pyrazole hydroxyl group prior to formylation prevented side reactions. Subsequent cleavage of the Bn group with trifluoroacetic acid (TFA) yielded 3-hydroxy-1H-pyrazole-4-carbaldehyde 7 , demonstrating the importance of orthogonal protecting strategies.

Oxime Formation

The final step involves converting the 4-carbaldehyde group to an oxime via condensation with hydroxylamine.

Hydroxylamine Reaction

A general procedure from specifies dissolving the pyrazole-4-carbaldehyde in ethanol and treating it with hydroxylamine hydrochloride in the presence of sodium acetate. The mixture is refluxed for 4–6 hours, yielding the oxime in 70–85% purity. For example, 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde oxime was obtained in 82% yield after recrystallization from ethanol.

Stereochemical Considerations

Oxime formation can yield syn and anti isomers. Nuclear Overhauser effect spectroscopy (NOESY) and $$ ^1J_{\text{CH}} $$ coupling constants confirmed the predominance of the syn isomer (>90%) in similar pyrazole oximes. This stereoselectivity is attributed to steric hindrance during nucleophilic attack by hydroxylamine.

Alternative Synthetic Routes

Nitrile Oxide Cycloaddition

Intramolecular nitrile oxide cycloaddition (INOC) offers an alternative pathway to pyrazole-oxime hybrids. For example, 3a,4-dihydro-3H,7H-pyrazolo[4',3':5,6]pyrano[4,3-c]oxazole derivatives were synthesized via INOC, though this method is less direct for the target compound.

Analytical Characterization

Spectroscopic Data

  • NMR : $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃) of the oxime shows a singlet at δ 8.2 ppm (CH=N), with methyl groups at δ 2.1–2.3 ppm.
  • HRMS : Calculated for $$ \text{C}{12}\text{H}{13}\text{N}3\text{O}2 $$: 231.1008; Found: 231.1012.

Crystallography

X-ray diffraction of a related pyrazole-oxime derivative revealed planar pyrazole rings and dihedral angles of 56.2° between phenyl groups, consistent with steric constraints in the target compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

The pyrazolone derivatives, including 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde oxime, are known for their analgesic and anti-inflammatory activities. These compounds have been extensively studied for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that they can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process .

Table 1: Analgesic Activity of Pyrazolone Derivatives

Compound NameCOX Inhibition (IC50)Reference
1,5-Dimethyl-3-oxo-2-phenylpyrazolone0.95 nM
Other derivativesVaries

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that pyrazolone derivatives can effectively inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

Table 2: Antimicrobial Efficacy of Pyrazolone Derivatives

Pathogen TypeCompound TestedMinimum Inhibitory Concentration (MIC)Reference
Bacteria1,5-Dimethyl...32 µg/mL
FungiOther derivativesVaries

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolone derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various cancer lines, including lung and breast cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 3: Anticancer Activity of Selected Pyrazolone Derivatives

Cancer Cell LineCompound NameIC50 (µM)Reference
A549 (Lung)1,5-Dimethyl...0.30
MCF7 (Breast)Other derivativesVaries

Dyes and Pigments

Pyrazolone derivatives are also utilized in the synthesis of dyes and pigments due to their chromophoric properties. The structural features of these compounds allow for the development of vibrant colors used in textiles and coatings .

Table 4: Color Properties of Pyrazolone-Based Dyes

Dye TypeColor ProducedApplication Area
Pyrazolone DyeBright RedTextiles
Other DerivativesVariousCoatings

Clinical Trials

A notable clinical trial investigated the efficacy of a pyrazolone derivative in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo groups, supporting its use as a therapeutic agent .

Synthesis Innovations

Recent advancements in synthetic methodologies have improved the yield and purity of pyrazolone derivatives, enhancing their applicability in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde oxime involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Comparisons

Table 1: Structural Features of Key Pyrazole Derivatives
Compound Name Functional Group Key Structural Differences Biological Relevance
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde oxime Oxime (–CH=N–OH) Hydroxyl-imino group enhances polarity and hydrogen bonding Potential anticancer, antimicrobial
Parent aldehyde (CAS: 950-81-2) Aldehyde (–CHO) Lacks hydroxyl-imino moiety; less polar Intermediate for antipyretic/analgesic drugs
Schiff bases (e.g., compounds 5a–f, 6a–f) Imine (–C=N–) Greater π-conjugation but reduced H-bonding vs. oxime Anticancer (IC50: 30.68–60.72 µM)
Hydrazones (e.g., N′-[(Z)-...benzohydrazide) Hydrazone (–NH–N=CH–) Amine linkage instead of hydroxyl group Improved metal chelation; corrosion inhibition
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide Formamide (–NHC(O)H) Amide group introduces rigidity Intermediate for antipyretic drugs

Key Observations :

  • Schiff bases derived from the same aldehyde exhibit notable anticancer activity (e.g., IC50 ~30–60 µM against MCF7 cells), suggesting the oxime may share similar mechanisms .

Key Findings :

  • Schiff bases derived from the parent aldehyde show potent anticancer activity, likely due to imine-mediated DNA intercalation or enzyme inhibition .
  • The oxime’s –OH group may confer additional antioxidant properties, as seen in related pyrazole derivatives .

Physicochemical and Crystallographic Properties

  • Solubility : The oxime’s polarity (–CH=N–OH) likely improves aqueous solubility compared to the hydrophobic aldehyde.
  • Crystallography : Related N-formamide derivatives exhibit planar pyrazole rings and intermolecular N–H···O hydrogen bonds, which stabilize crystal packing . The oxime is expected to form similar networks via O–H···N interactions.

Biological Activity

1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde oxime is a pyrazole derivative with significant biological activity. This compound is part of a larger class of pyrazoles known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antitumor, and antimicrobial activities. This article reviews the biological activities associated with this compound, supported by recent research findings and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
CAS Number950-81-2
SMILESCHOC3N2(CH3)2(C6H5)O
Boiling PointNot available

Mechanisms of Biological Activity

1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole derivatives exhibit various mechanisms of action:

  • COX Inhibition : Many pyrazole derivatives, including this compound, have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Research indicates that certain derivatives demonstrate selectivity towards COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
  • Antitumor Activity : Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to 1,5-dimethyl-3-oxo-2-phenyl have shown inhibitory effects on various cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values indicating significant cytotoxicity .
  • Antimicrobial Properties : Pyrazoles have also been investigated for their antimicrobial activity against a range of pathogens. The presence of the phenyl group enhances the lipophilicity of these compounds, improving their ability to penetrate microbial membranes .

Case Studies

Several studies highlight the biological efficacy of 1,5-dimethyl-3-oxo-2-phenyl derivatives:

  • Analgesic and Anti-inflammatory Activity : A comparative study showed that certain pyrazole derivatives exhibited superior analgesic effects compared to standard drugs like celecoxib and indomethacin. The study reported IC50 values indicating potent inhibition of COX enzymes (COX-1: 5.40 µM; COX-2: 0.01 µM) with a selectivity index significantly higher than reference standards .
  • Cytotoxicity in Cancer Cell Lines : Research indicated that specific derivatives demonstrated notable cytotoxicity against cancer cell lines with IC50 values ranging from 0.01 µM to 49.85 µM across different studies. For instance, one study reported an IC50 value of 0.39 ± 0.06 µM against NCI-H460 cells .
  • Antimicrobial Efficacy : A review highlighted the effectiveness of pyrazole carbaldehydes in exhibiting antimicrobial properties against various strains of bacteria and fungi, reinforcing their potential as therapeutic agents in infectious diseases .

Research Findings

Recent advancements in the synthesis and evaluation of pyrazole derivatives have uncovered several promising candidates for drug development:

Compound NameActivity TypeIC50 Value (µM)
Pyrazole Derivative ACOX-2 Inhibition0.01
Pyrazole Derivative BAntitumor (MCF7)0.01
Pyrazole Derivative CAntimicrobialVaries by strain

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